molecular formula C11H21NO3 B071001 Tert-butyl 4-methoxypiperidine-1-carboxylate CAS No. 188622-27-7

Tert-butyl 4-methoxypiperidine-1-carboxylate

Cat. No. B071001
M. Wt: 215.29 g/mol
InChI Key: WATASAJREKAPOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 4-methoxypiperidine-1-carboxylate involves several key steps, including acetonization, Boc protection, and N-methoxy-N-methyl amidation. A notable synthesis route starts from L-cystine, achieving an overall yield of 54% through three steps (Qin et al., 2014). Another approach involves starting from 4-methylpyridinium, with a series of reactions leading to the target compound with a total yield of 80.2%, highlighting an efficient synthesis method suitable for industrial scale-up (Chen Xin-zhi, 2011).

Molecular Structure Analysis

The molecular structure of tert-butyl 4-methoxypiperidine-1-carboxylate derivatives has been analyzed through X-ray crystallography, demonstrating the presence of intramolecular hydrogen bonding which stabilizes the molecular and crystal structure. For example, the compound (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is characterized by two O—H⋯N and O—H⋯O intramolecular hydrogen bonds, which play a crucial role in its stability (Çolak et al., 2021).

Chemical Reactions and Properties

Tert-butyl 4-methoxypiperidine-1-carboxylate undergoes various chemical reactions due to its functional groups. It is involved in reactions such as acylation, sulfonation, and substitution, which are fundamental in the synthesis of complex molecules like Vandetanib (Wang et al., 2015). These reactions highlight the compound's chemical versatility and its role as a key intermediate in organic synthesis.

Scientific Research Applications

  • Synthesis of Biotin Intermediates : Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, is synthesized from L-cystine, showcasing its role in the biosynthesis of essential compounds like fatty acids, sugars, and α-amino acids (Qin et al., 2014).

  • Preparation of Stereoisomers : It is used in the stereoselective synthesis of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating its utility in creating specific molecular configurations, crucial for drug development (Boev et al., 2015).

  • Protein Tyrosine Kinase Inhibitor Synthesis : It serves as an intermediate in synthesizing CP-690550, a novel protein tyrosine kinase Jak3 inhibitor. This highlights its importance in the development of targeted cancer therapies (Xin-zhi, 2011).

  • Key Intermediate in Vandetanib Synthesis : It is a crucial intermediate in synthesizing Vandetanib, a drug used for certain types of cancer treatment. This underlines its role in pharmaceutical synthesis (Wang et al., 2015).

  • Dendrimer Synthesis : Phenylacetylene dendrimers terminated with tert-butyl esters, including derivatives of tert-butyl 4-methoxypiperidine-1-carboxylate, are used in creating dendritic macromolecules with a stiff, hydrocarbon interior. This has implications in materials science and nanotechnology (Pesak et al., 1997).

  • Synthesis of Cyclic Amino Acid Precursors : It acts as a precursor in synthesizing cyclic amino acids, contributing to the field of amino acid chemistry and its applications in drug design (Hao et al., 2000).

  • Molecular Structure Characterization : The molecular and crystal structures of compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate are studied, contributing to our understanding of molecular interactions and bonding (Çolak et al., 2021).

  • CDK9 Inhibitors and Ibrutinib Synthesis : It is used in synthesizing key intermediates for CDK9 inhibitors and Ibrutinib, both important in cancer treatment (Hu et al., 2019).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . The compound should be stored at room temperature .

properties

IUPAC Name

tert-butyl 4-methoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-9(14-4)6-8-12/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATASAJREKAPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620737
Record name tert-Butyl 4-methoxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-methoxypiperidine-1-carboxylate

CAS RN

188622-27-7
Record name tert-Butyl 4-methoxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (1.19 g, 60% in mineral oil, 29.7 mmol) was added portionwise to a cooled (10° C.) solution of tert-butyl 4-hydroxy-1-piperidinecarboxylate (Bioorg. Med. Chem. Lett. 10; 24; 2000; 2815) in tetrahydrofuran (80 mL), and the suspension stirred at room temperature for 1 hour. Iodomethane (1.85 mL, 29.7 mmol) was added, and the reaction stirred at 50° C. for 20 hours. The mixture was diluted with water (50 mL), extracted with ethyl acetate (2×150 mL) and the combined organic extracts washed with saturated sodium bicarbonate solution (50 mL), dried (MgSO4) and evaporated under reduced pressure, to afford the title compound as a golden oil, 5.24 g.
Quantity
1.19 g
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reactant
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0 (± 1) mol
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80 mL
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1.85 mL
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50 mL
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Synthesis routes and methods II

Procedure details

To a vigourosly stirred solution of 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester (2.07 g, 10.3 mmol) in DMF (25 mL) was added a 60% sodium hydride dispersion in mineral oil (500 mg, 12.5 mmol). After stirring for 20 min, methyl iodide (0.9 mL, 14.5 mmol) was added and the resulting mixture stirred for 48 h before being added to a mixture of water and brine (250 mL, 1:1). Extraction with ethyl acetate (4×50 mL), washing of the combined extracts with brine (100 mL) and drying (MgSO4) gave, after concentration, a residue which was purified via flash chromatography (silica gel, ethyl acetate/hexane, 1:1) to give the title compound as a colourless oil. δH (CDCl3): 1.50 (9H, s), 1.52, 1.88 (4H, 2m) 3.12 (2H, ddd), 3.18 (1H, m), 3.19 (3H, s), 3.77 (2H, m); Rf0.33 (ethyl acetate/hexane: 1/1).
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2.07 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
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oil
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500 mg
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reactant
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25 mL
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solvent
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0.9 mL
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reactant
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0 (± 1) mol
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reactant
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brine
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a suspension of 60% sodium hydride (939 mg) in dimethylformamide (30 ml) was added 1-t-butoxycarbonyl-4-hydroxypiperidine (3.15 g) under ice-water cooling and the mixture was stirred at 0° C. for 0.5 hour. To the solution was added methyl iodide (1.17 ml) under ice-water cooling and the mixture was stirred at 0° C. for 1 hour. The mixture was partitioned between ethyl acetate and water. The organic layer was separated, washed with water and brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by silica gel column chromatography eluting with a mixture of hexane and ethyl acetate (3:1) to give 1-t-butoxycarbonyl-4-methoxypiperidine as colorless oil (2.84 g).
Quantity
939 mg
Type
reactant
Reaction Step One
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30 mL
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solvent
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3.15 g
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reactant
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1.17 mL
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Synthesis routes and methods V

Procedure details

Via 2-Chloro-6-(4-methoxymethyl-piperidin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine, prepared from 4-methoxymethyl-piperidine. Amine preparation: To a solution of 4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (212 mg) stirring in dry THF (10 mL) under a nitrogen atmosphere was added sodium hydride (60% in paraffin oil; 45 mg) followed after 20 min by methyl iodide and the reaction mixture was warmed to 70° C. After 4 h the mixture was cooled and quenched with water (10 mL) extracted into ethyl acetate, and dried (MgSO4). The residue was purified using flash chromatography to yield 4-methoxy-piperidine-1-carboxylic acid tert-butyl ester (158 mg) as a colourless oil. Treatment with TFA yielded the desired amine which was isolated as the TFA salt.
Name
2-Chloro-6-(4-methoxymethyl-piperidin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
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212 mg
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10 mL
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45 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PJ Gilissen, D Blanco-Ania… - The Journal of Organic …, 2017 - ACS Publications
We present a mild way of converting secondary methyl ethers into ketones using calcium hypochlorite in aqueous acetonitrile with acetic acid as activator. The reaction is compatible …
Number of citations: 15 pubs.acs.org

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